Spectroscopic Characterization and Analytical Profiling of 1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine
Spectroscopic Characterization and Analytical Profiling of 1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine
Executive Summary
In contemporary pharmacophore design, secondary bis-benzylamines serve as critical scaffolds for a variety of therapeutic and commercial applications, ranging from protease inhibitors to advanced flavor-modifying tastants (e.g., umami and sweet taste enhancers). 1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine (Molecular Formula: C17H21NO3 , MW: 287.36 g/mol ) is a highly functionalized secondary amine characterized by its electron-rich aromatic systems.
This whitepaper provides a comprehensive, causality-driven guide to the synthesis, isolation, and spectroscopic elucidation (NMR, MS, FT-IR) of this compound. By understanding the underlying quantum mechanical and physicochemical principles governing its analytical profile, drug development professionals can establish robust, self-validating quality control workflows.
Synthetic Methodology & Mechanistic Causality
The most efficient route to synthesize 1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine is via reductive amination [1]. This one-pot process couples 2,4-dimethoxybenzylamine with 2-methoxybenzaldehyde.
The Principle of Chemoselectivity
The reaction relies on the delicate balance of pH and the chemoselective reducing power of sodium cyanoborohydride ( NaBH3CN )[2].
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Causality of pH: The reaction is buffered to pH ~5.0. This mildly acidic environment is required to protonate the carbonyl oxygen of the aldehyde (enhancing its electrophilicity) while ensuring the amine remains sufficiently unprotonated to act as a nucleophile.
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Causality of the Reducing Agent: NaBH3CN is chosen over standard NaBH4 because the electron-withdrawing cyano ( −C≡N ) group reduces the electron density of the B-H bonds via inductive effects. Consequently, NaBH3CN is too weak to reduce the unreacted aldehyde at pH 5, but it readily reduces the highly electrophilic, transient iminium ion intermediate into the target secondary amine.
Reductive amination pathway for the synthesis of the target secondary amine.
Standardized Synthesis Protocol
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Reagent Preparation: Dissolve 10.0 mmol of 2,4-dimethoxybenzylamine and 10.0 mmol of 2-methoxybenzaldehyde in 30 mL of anhydrous methanol.
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Acidification: Add glacial acetic acid dropwise until the solution reaches pH 5.0 (monitor via pH paper or probe). Stir for 30 minutes at room temperature to allow iminium formation.
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Reduction: Slowly add 15.0 mmol of NaBH3CN in small portions over 10 minutes. Caution: Perform in a fume hood to prevent exposure to trace hydrogen cyanide gas.
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Reaction Maturation: Stir the mixture continuously for 12 hours at ambient temperature ( 20−25∘C ).
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Quenching & Extraction: Concentrate the mixture under reduced pressure. Quench the residue with 20 mL of 1M NaOH to neutralize the acid and crash out the free base amine. Extract with ethyl acetate ( 3×20 mL).
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Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4 , filter, and concentrate. Purify via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate, 7:3 v/v).
Spectroscopic Profiling & Data Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for confirming the regiochemistry of the methoxy groups and the integrity of the benzylic methylene bridges [3].
Causality of Chemical Shifts: The oxygen atoms of the methoxy groups exert a strong inductive electron-withdrawing effect through the σ -bonds, deshielding the attached methyl protons (~3.8 ppm). However, through resonance ( π -system donation), these same oxygen atoms push electron density into the ortho and para positions of the aromatic rings. This resonance effect dominates, resulting in highly shielded aromatic protons (e.g., H-3 and H-5 on the 2,4-dimethoxyphenyl ring appearing unusually upfield at 6.42–6.45 ppm).
Table 1: 1H NMR Quantitative Data (400 MHz, CDCl3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Structural Assignment & Causality |
| N-H | 2.10 | br s | 1H | Secondary amine; broad due to quadrupolar relaxation of 14N . |
| CH2 (Bridge 1) | 3.75 | s | 2H | Benzylic CH2 attached to the 2,4-dimethoxyphenyl ring. |
| CH2 (Bridge 2) | 3.80 | s | 2H | Benzylic CH2 attached to the 2-methoxyphenyl ring. |
| OCH3 | 3.78, 3.81, 3.82 | s | 9H | Three distinct methoxy groups; deshielded by electronegative oxygen. |
| Ar-H (Ring 1, H-3) | 6.45 | d ( J=2.4 Hz) | 1H | Ortho to two OMe groups; highly shielded by resonance. |
| Ar-H (Ring 1, H-5) | 6.42 | dd ( J=8.4,2.4 Hz) | 1H | Ortho/para to OMe groups; strongly shielded. |
| Ar-H (Ring 2, H-3') | 6.88 | d ( J=8.2 Hz) | 1H | Ortho to the single OMe group on Ring 2. |
| Ar-H (Ring 2, H-5') | 6.92 | td ( J=7.4,1.0 Hz) | 1H | Para to the single OMe group on Ring 2. |
| Ar-H (Ring 1, H-6) | 7.15 | d ( J=8.4 Hz) | 1H | Meta to OMe groups; least shielded proton on Ring 1. |
| Ar-H (Ring 2, 4', 6') | 7.22 - 7.25 | m | 2H | Meta/ortho to the alkyl chain on Ring 2. |
Table 2: 13C NMR Quantitative Data (100 MHz, CDCl3 )
| Position | Chemical Shift ( δ , ppm) | Structural Assignment & Causality |
| CH2 -N | 48.5, 49.2 | Benzylic carbons; shifted downfield by the adjacent nitrogen atom. |
| OCH3 | 55.3, 55.4, 55.5 | Methoxy carbons; distinct environments for all three groups. |
| Ar-CH (Shielded) | 98.5, 103.8, 110.2 | Aromatic methine carbons; extreme upfield shifts due to strong ortho/para π -electron donation from oxygen. |
| Ar-CH (Standard) | 120.5, 128.0, 130.0, 130.5 | Aromatic methine carbons meta to the methoxy groups. |
| Ar-C (Quaternary) | 121.0, 128.5 | Ipso carbons attached to the methylene bridges. |
| Ar-C-O | 157.5, 158.5, 160.0 | Oxygen-bound aromatic carbons; highly deshielded due to direct inductive effects. |
Standardized NMR Acquisition Protocol
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Sample Prep: Dissolve 15.0 mg of the purified compound in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
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Instrument Tuning: Tune and match the probe to the exact resonance frequency of 1H and 13C for the specific sample matrix.
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Acquisition: Acquire 1H spectra with a minimum of 16 scans and a relaxation delay (D1) of 1.5s. For 13C , acquire a minimum of 512 scans with a D1 of 2.0s to ensure full relaxation of quaternary carbons.
High-Resolution Mass Spectrometry (HRMS)
Electrospray Ionization Mass Spectrometry (ESI-MS) provides exact mass confirmation and structural connectivity mapping via collision-induced dissociation (CID).
Causality of Fragmentation: Benzylamines predictably undergo α -cleavage at the C-N bond [4]. Because the target molecule is a bis-benzylamine, it possesses two competing α -cleavage pathways. The dominant fragment is dictated by carbocation stability. The 2,4-dimethoxybenzyl cation ( m/z 151.08) forms the base peak because its positive charge is extensively delocalized and stabilized by the resonance of two electron-donating methoxy groups, whereas the 2-methoxybenzyl cation ( m/z 121.06) is stabilized by only one.
Primary ESI-MS/MS fragmentation pathways via α-cleavage of benzylic C-N bonds.
Table 3: ESI-MS/MS Fragmentation Data
| m/z | Ion Type | Relative Abundance | Causality / Origin |
| 288.16 | [M+H]+ | 15% | Intact protonated molecular ion. |
| 151.08 | [C9H11O2]+ | 100% (Base) | Highly stabilized dimethoxy-substituted tropylium/benzyl cation. |
| 121.06 | [C8H9O]+ | 65% | Mono-methoxy-substituted tropylium/benzyl cation. |
Standardized MS Acquisition Protocol
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Sample Prep: Dilute the compound to 1 μg/mL in a 50:50 mixture of LC-MS grade Acetonitrile and Water containing 0.1% Formic Acid (to facilitate protonation).
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Infusion: Inject via direct infusion at a flow rate of 10 μL/min .
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Parameters: Set the ESI source to positive ion mode ( ESI+ ). Capillary voltage: 3.0 kV. Desolvation temperature: 250∘C . Isolate m/z 288.16 in the quadrupole and apply a collision energy of 15-20 eV using Argon gas for MS/MS fragmentation.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR maps the vibrational modes of the molecule's functional groups, providing orthogonal validation to NMR data.
Causality of Vibrational Modes: The mixed alkyl/aryl ether linkages (methoxy groups) exhibit distinct asymmetric and symmetric C-O-C stretching vibrations. The asymmetric stretch occurs at higher energy (~1250 cm−1 ) because it requires more force to simultaneously compress one C-O bond while stretching the other, compared to the symmetric "breathing" stretch (~1030 cm−1 ) [5].
Table 4: ATR-FTIR Quantitative Data
| Wavenumber ( cm−1 ) | Intensity | Functional Group | Causality / Mode |
| 3350 | Weak, Broad | N-H | Secondary amine stretching; broadened by hydrogen bonding. |
| 2950 | Medium | C-H ( sp3 ) | Aliphatic methylene C-H asymmetric stretching. |
| 2835 | Medium | C-H ( sp3 ) | Highly characteristic stretching frequency for methoxy C-H bonds. |
| 1610, 1585, 1505 | Strong | C=C (Aromatic) | Aromatic ring breathing and skeletal stretching modes. |
| 1250 | Strong | C-O-C | Asymmetric stretching of the mixed alkyl/aryl ether linkage. |
| 1030 | Strong | C-O-C | Symmetric stretching of the ether linkage. |
Standardized FT-IR Acquisition Protocol
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Background: Collect a background spectrum of the clean, dry Attenuated Total Reflectance (ATR) diamond crystal (32 scans).
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Sample Application: Place 2-3 mg of the neat, dry solid directly onto the ATR crystal. Apply the pressure anvil to ensure intimate contact between the crystal and the sample.
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Acquisition: Scan from 4000 to 400 cm−1 at a resolution of 4 cm−1 , co-adding 32 scans to maximize the signal-to-noise ratio.
References
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Master Organic Chemistry. Reductive Amination, and How It Works. Retrieved from:[Link]
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Organic Chemistry Portal. Sodium cyanoborohydride. Retrieved from:[Link]
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Analytical Chemistry (ACS). Improving the Sensitivity of Enantioanalysis with Densely Fluorinated NMR Probes (Discusses chemical shifts of benzylamines). Retrieved from:[Link]
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Office of Justice Programs (OJP). Forensic Chemistry of Substituted N-Benzylmethoxy Phenethylamines (Details MS fragmentation of methoxybenzylamines). Retrieved from:[Link]
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Journal of Agricultural and Food Chemistry (ACS). Fourier Transform Infrared Spectroscopic Analysis of the Polymethoxylated Flavone Content (Details FT-IR of methoxy groups). Retrieved from:[Link]
